3-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine
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Overview
Description
3-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine: is a heterocyclic compound that features both a piperidine ring and a 1,2,3-triazole ring. The presence of these two distinct moieties in a single molecule makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and bioactivity, while the piperidine ring is a common structural motif in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine typically involves a multi-step process:
Formation of the Triazole Ring:
Attachment to Piperidine: The triazole ring is then attached to a piperidine moiety through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction of the piperidine ring can yield piperidine derivatives with varying degrees of saturation .
Scientific Research Applications
Chemistry
In chemistry, 3-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential bioactivity. The triazole ring is known for its antimicrobial and antifungal properties, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new pharmaceuticals, particularly as an antimicrobial and anticancer agent .
Industry
In industry, this compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer properties, where it disrupts essential biological processes in pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine
- 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)piperidine
- 3-(1-Benzyl-1H-1,2,3-triazol-5-yl)piperidine
Uniqueness
What sets 3-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine apart from similar compounds is its specific substitution pattern on the triazole ring. This unique structure can lead to different reactivity and bioactivity profiles, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H14N4 |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(3-methyltriazol-4-yl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-12-8(6-10-11-12)7-3-2-4-9-5-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
WWHAHUWZXRCOPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)C2CCCNC2 |
Origin of Product |
United States |
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